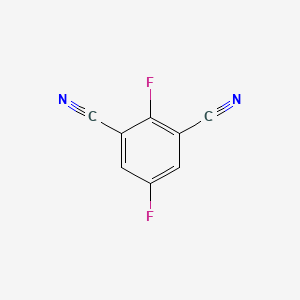

1,3-Benzenedicarbonitrile, 2,5-difluoro-

Vue d'ensemble

Description

“2,5-Difluorobenzene-1,3-dicarbonitrile” is a chemical compound with the molecular formula C8H2F2N2 . It is a derivative of difluorobenzene, which is a type of fluorinated benzene .

Synthesis Analysis

The synthesis of difluorobenzenes can be complex and often involves multiple steps. One common method is the Balz-Schiemann reaction, which involves the conversion of diazonium tetrafluoroborate salts to their fluorides . Another method involves the diazotization of 2,4-difluoroaniline and hydro-de-diazotization of intermediate diazonium salt .Applications De Recherche Scientifique

Corrosion Inhibition 2-Aminobenzene-1,3-dicarbonitriles derivatives have been synthesized and investigated for their corrosion inhibition properties on mild steel in acidic conditions. Among these derivatives, specific compounds exhibited high inhibition efficiency, demonstrating the potential of 2,5-difluorobenzene-1,3-dicarbonitrile related structures in protecting metals against corrosion. Electrochemical techniques, surface analysis, and quantum chemical calculations supported these findings, highlighting the role of adsorption isotherms in the inhibition process (Verma, Quraishi, & Singh, 2015).

Environmental Biodegradation Research on the biodegradation of difluorobenzenes, including 2,5-difluorobenzene-1,3-dicarbonitrile, by microbial strains such as Labrys portucalensis, reveals the microbial capacity to degrade and utilize these compounds as carbon and energy sources. This study demonstrates the environmental relevance of understanding the biodegradation pathways of fluorinated aromatic compounds, which are common in pharmaceutical and agricultural chemical synthesis (Moreira, Amorim, Carvalho, & Castro, 2009).

Material Science and Organometallic Chemistry Explorations in organometallic chemistry have shown the versatility of difluorobenzene derivatives, including 2,5-difluorobenzene-1,3-dicarbonitrile, in synthesizing complex organic compounds. The reactivity and selectivity afforded by the fluorinated groups enable the creation of novel materials and catalysts with potential applications in various industrial processes (Schlosser & Heiss, 2003).

Advanced Battery Technologies Recent advancements in battery technology have leveraged the unique properties of fluorinated organic compounds, including 2,5-difluorobenzene-1,3-dicarbonitrile derivatives, for developing new cathode materials. These materials exhibit promising capacities and stability, offering pathways for more efficient and durable lithium organic batteries (Pan, Lan, Si, Guo, & Fu, 2022).

Green Chemistry and Synthesis Efforts to establish greener chemical syntheses have identified the potential of using 2,5-difluorobenzene-1,3-dicarbonitrile and its derivatives in water or under solvent-free conditions. These methods aim to minimize environmental impact by reducing harmful waste and utilizing more sustainable reaction mediums, showcasing the compound's role in advancing eco-friendly chemical practices (Kitamura, Kuriki, Morshed, & Hori, 2011).

Safety and Hazards

Propriétés

IUPAC Name |

2,5-difluorobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F2N2/c9-7-1-5(3-11)8(10)6(2-7)4-12/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGSTFSKJGWSGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)F)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

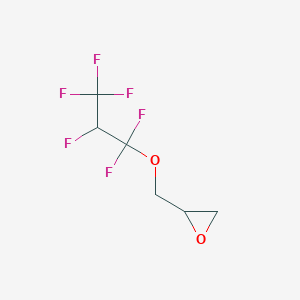

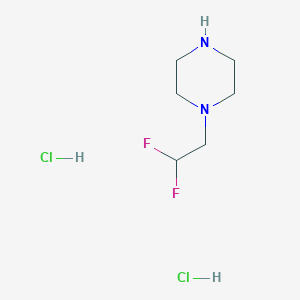

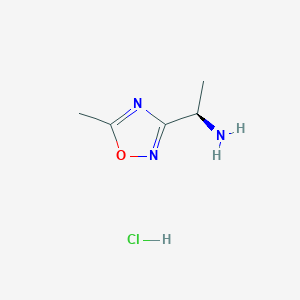

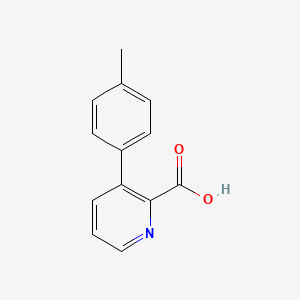

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-1-[(4-chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3092102.png)

![(3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092107.png)

![(3R)-1-[(2-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092110.png)

![(3S)-1-[(2-Chloro-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B3092117.png)

![(3r)-1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B3092132.png)

![(3S)-1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol](/img/structure/B3092137.png)

![2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane](/img/structure/B3092163.png)